Calcium;hexahydroxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

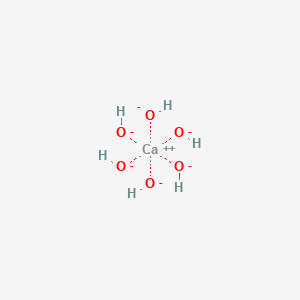

Calcium hydroxide, also known as slaked lime, is a soft white powder that is widely used as a raw material in the chemical industry . It forms when calcium oxide is mixed with water . The compound has two hydroxide ions (OH−) for each ion of calcium (Ca2+) . The chemical is ionic, with aqueous and electrolytic dissociations both producing calcium ions and hydroxide ions .

Synthesis Analysis

Calcium hydroxide is usually produced through the reaction of calcium oxide (CaO) with water (H2O) . This reaction is highly exothermic, which means that a great deal of heat is produced . An alternate method of production involves reacting sodium hydroxide with calcium chloride in an aqueous double displacement reaction .Chemical Reactions Analysis

Characteristic reactions of Calcium ions include reactions with Sulfate Ion, Sodium Hydroxide, Ammonium Carbonate, Sodium Oxalate, and Flame Test . Most common oxidation state of Calcium is +2 .Physical And Chemical Properties Analysis

Calcium hydroxide is soluble in glycerol and in acids but only slightly soluble in water . A saturated solution of calcium hydroxide, called limewater, reacts with acids to form salts . Calcium hydroxide reacts with carbon dioxide, forming calcium carbonate in the process .科学的研究の応用

Dental Applications

- Antibacterial Effect in Dentistry : Calcium hydroxide, used in dentistry for endodontic treatment, exhibits antibacterial and anti-inflammatory properties. Despite certain drawbacks like pulp necrosis and slow hardening, its application in dental cements shows promise due to its osteoconductivity and improved mechanical properties (Kouassi et al., 2003).

- Endodontics and Dental Traumatology : Widely utilized in endodontics, calcium hydroxide formulations serve as inter-appointment intracanal medicaments, pulp-capping agents, and root canal sealers. Its high pH and strong base characteristics contribute to its effectiveness in bacterial inactivation and promotion of hard-tissue deposition (Mohammadi & Dummer, 2011).

Bone Reconstruction and Osteoblasts Mineralization

- Role in Bone Reconstruction : Calcium hydroxide has been used in apexification to achieve apical closure through mineralization. Its dissociated calcium ions are pivotal in inducing mineralization in osteoblasts, with the process being more effective under neutral pH conditions (Narita et al., 2010).

Calcium Ion Separation and Resource Recycling

- Separation from Industrial By-products : Studies on calcium ion separation from industrial by-products using calcium oxide and acidic/basic reagents have shown promising results. This process can help in resource recycling of calcium ions contained in by-products (Lee et al., 2020).

Catalysis and Surface Hydration

- Catalytic Applications : The hydration of calcium oxide surfaces, crucial in applications like CO2 sequestration and biodiesel production, demonstrates that water dissociates quickly on bare surfaces, facilitating catalytic activities (Manzano et al., 2012).

Thermal Insulation and Heat Storage

- High-Temperature Thermal Insulators : Calcium hexaluminate, a densification-resistant material, is significant in high-temperature thermal insulators. The combination of calcined alumina and calcium aluminate cement in castable aqueous suspensions facilitates the in situ production of porous calcium hexaluminate structures (Salomão et al., 2021).

- PCM Heat Exchanger Performance : Calcium chloride hexahydrate is a key phase change material for lower temperature heat storage. Its utilization in PCM heat exchangers demonstrates effective energy conservation and recovery in various engineering applications (Zhu et al., 2008).

Safety And Hazards

将来の方向性

The global Calcium Hydroxide market has grown remarkably to reach approximately 30 million tonnes in 2021 and is expected to grow at a steady CAGR of 3.77% during the forecast period until 2035 .

Relevant Papers

- “Synthesis of calcium based nano powders for application in conservation and restoration of heritage mortar” discusses the potential applications of nanostructured Calcium hydroxide in chemical, industrial, environmental, and architectural applications due to its high surface to volume ratio .

- “Calcination-free production of calcium hydroxide at sub-boiling temperatures” discusses the current thermal process of Ca(OH)2 production via limestone calcination is energy- and CO2-intensive .

特性

IUPAC Name |

calcium;hexahydroxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.6H2O/h;6*1H2/q+2;;;;;;/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTAVUFVWOVBHJ-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

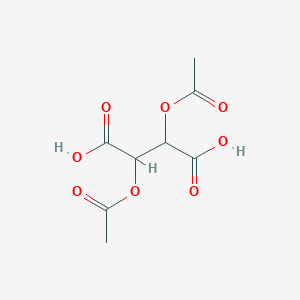

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH6O6-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexaaquacalcium(2+) | |

CAS RN |

17787-72-3 |

Source

|

| Record name | Calcium(2+), hexaaqua-, ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017787723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B95404.png)